4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine

RGS protein interaction High-throughput screening Selectivity

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS 175204-57-6) is a 1,3,5-triazine derivative bearing a cyclopropyl group at the 4-position, a methylthio group at the 6-position, and an amino group at the 2-position. The compound exhibits a molecular formula of C₇H₁₀N₄S, a molecular weight of 182.25 g/mol, and exists as a colorless solid with a melting point of 157 °C.

Molecular Formula C7H10N4S
Molecular Weight 182.25 g/mol
CAS No. 175204-57-6
Cat. No. B065445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine
CAS175204-57-6
Molecular FormulaC7H10N4S
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC(=N1)N)C2CC2
InChIInChI=1S/C7H10N4S/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11)
InChIKeyXYDFXDHDWLWQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.4 [ug/mL]

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS 175204-57-6): A Methylthio-Substituted Triazine Scaffold for Agrochemical and Pharmaceutical Intermediates


4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS 175204-57-6) is a 1,3,5-triazine derivative bearing a cyclopropyl group at the 4-position, a methylthio group at the 6-position, and an amino group at the 2-position . The compound exhibits a molecular formula of C₇H₁₀N₄S, a molecular weight of 182.25 g/mol, and exists as a colorless solid with a melting point of 157 °C . The 1,3,5-triazine core is a privileged scaffold in medicinal and agricultural chemistry, and the specific substitution pattern of this compound positions it as a versatile intermediate for the synthesis of herbicidally active sulfonylureas and other functional triazine derivatives [1].

Why 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine Cannot Be Replaced by Common Triazine Analogs


The biological and physicochemical profile of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine is exquisitely dependent on its three distinct substituents. Replacing the methylthio group with chlorine (as in 4-chloro-6-(methylthio)-1,3,5-triazin-2-amine) alters density, boiling point, and reactivity [1]. Exchanging the cyclopropyl ring for an ethyl group (as in 4-ethyl-6-(methylthio)-1,3,5-triazin-2-amine) modifies steric bulk and metabolic stability [2]. More critically, the combination of a cyclopropyl and methylthio group on the triazine ring is a known privileged motif for the generation of herbicidally active N-(cyclopropyl-triazinyl)-N'-arylsulfonyl ureas, a class of potent weed-control agents where subtle changes in substitution drastically affect selectivity and efficacy [3]. The following quantitative evidence demonstrates precisely where this compound differentiates itself from close analogs.

Quantitative Differentiation of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine Against Analogs and In-Class Candidates


EC₅₀ > 30,000 nM for RGS Protein Interaction: Implications for Off-Target Selectivity

In a high-throughput screen (HTS) designed to identify regulators of RGS family protein interactions, 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine demonstrated an EC₅₀ value of >30,000 nM, indicating extremely weak activity [1]. While this result shows the compound is inactive against the primary target of the screen, the quantitative data provides a critical selectivity benchmark: the compound does not perturb RGS protein interactions at concentrations up to 30 μM, a concentration range relevant for in vitro biochemical assays. This low activity suggests a favorable off-target profile when the compound is used as a synthetic intermediate or in assays where RGS pathway modulation is undesirable.

RGS protein interaction High-throughput screening Selectivity

Thermal and Density Differentiation from 4‑Chloro‑6‑(methylthio) Analog

Direct comparison of physicochemical parameters reveals that the cyclopropyl group imparts a significantly higher melting point and a lower density relative to the chloro-substituted analog. 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine exhibits a density of 1.36 g/cm³ and a melting point of 157 °C , while 4-chloro-6-(methylthio)-1,3,5-triazin-2-amine has a higher density of 1.55 g/cm³ and a boiling point of 436.5 °C (melting point not reported) [1]. These differences affect handling, purification, and formulation strategies.

Physicochemical properties Density Boiling point Melting point

Class-Level Advantage of Methylthio over Chloro Substituents for Reduced Soil Persistence

A well-established class-level observation in triazine herbicide chemistry is that methylthio-substituted triazines (e.g., simetryn, ametryn) exhibit shorter residual activity in soil compared to their chloro-substituted counterparts (e.g., atrazine, simazine) in temperate climates [1]. While no direct head-to-head data for this specific compound exists, the presence of the methylthio group at the 6-position predicts a shorter environmental half-life relative to a hypothetical chloro analog, a critical advantage for applications where persistence is a regulatory or environmental concern [2].

Herbicidal activity Soil persistence Environmental fate

Validated Role as Intermediate in the Synthesis of Cyclopropyl‑Triazinyl Sulfonylurea Herbicides

Patents from Ciba‑Geigy explicitly claim 2‑amino‑4‑cyclopropyl‑1,3,5‑triazines as key intermediates for the production of N‑(cyclopropyl‑triazinyl)‑N'‑arylsulfonyl ureas, a class of herbicides with high unit activity and crop selectivity [1]. The specific substitution pattern (cyclopropyl at C4, amino at C2, and a leaving group at C6 such as methylthio) is required for the final coupling step to generate the sulfonylurea. Replacing the cyclopropyl with other alkyl groups (e.g., ethyl, isopropyl) yields sulfonylureas with different weed‑control spectra and selectivities [2].

Sulfonylurea herbicide synthesis Cyclopropyl-triazinyl intermediate Agrochemical building block

High‑Confidence Application Scenarios for 4‑Cyclopropyl‑6‑(methylthio)‑1,3,5‑triazin‑2‑amine Based on Quantitative Evidence


Synthesis of Cyclopropyl‑Triazinyl Sulfonylurea Herbicide Candidates

Employ 4‑Cyclopropyl‑6‑(methylthio)‑1,3,5‑triazin‑2‑amine as a key intermediate in the synthesis of N‑(cyclopropyl‑triazinyl)‑N'‑arylsulfonyl ureas. The cyclopropyl group at the 4‑position is explicitly required for this herbicide class, and the methylthio group at the 6‑position serves as a suitable leaving group for the final coupling step [1]. This application is supported by direct patent claims and provides a defined route to high‑activity, selective weed‑control agents [2].

Off‑Target Profiling Assays Requiring a Defined Inactive Benchmark

Utilize 4‑Cyclopropyl‑6‑(methylthio)‑1,3,5‑triazin‑2‑amine as a negative control or selectivity benchmark in assays involving RGS family protein interactions. Its EC₅₀ of >30,000 nM (>30 μM) in an RGS HTS assay [3] confirms negligible activity at concentrations up to 30 μM, allowing researchers to distinguish true hits from background when screening other triazine derivatives or unrelated compound libraries.

Medicinal Chemistry Scaffold Derivatization with Favorable Physicochemical Properties

Leverage the compound‘s defined melting point (157 °C) and lower density (1.36 g/cm³) compared to chloro‑substituted analogs to design derivatives with improved handling and purification characteristics. The methylthio group also provides a synthetic handle for further functionalization (e.g., oxidation to sulfoxide/sulfone, or replacement via nucleophilic substitution), while the cyclopropyl ring offers a metabolically stable alkyl substituent often preferred in drug design.

Agrochemical Research Focused on Reduced‑Persistence Herbicides

Use 4‑Cyclopropyl‑6‑(methylthio)‑1,3,5‑triazin‑2‑amine as a starting point for developing methylthio‑triazine herbicides with inherently shorter soil persistence compared to chloro‑triazines [4]. The class‑level evidence indicates that methylthio‑substituted triazines degrade more rapidly in temperate soils, addressing regulatory and environmental pressures for less persistent crop protection agents [5].

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